3-Bromo-2-(2,2-difluoroethoxy)pyridine

Catalog No.
S13487509
CAS No.
M.F
C7H6BrF2NO
M. Wt
238.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-(2,2-difluoroethoxy)pyridine

Product Name

3-Bromo-2-(2,2-difluoroethoxy)pyridine

IUPAC Name

3-bromo-2-(2,2-difluoroethoxy)pyridine

Molecular Formula

C7H6BrF2NO

Molecular Weight

238.03 g/mol

InChI

InChI=1S/C7H6BrF2NO/c8-5-2-1-3-11-7(5)12-4-6(9)10/h1-3,6H,4H2

InChI Key

VDNGGMPABNYHAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)F)Br

3-Bromo-2-(2,2-difluoroethoxy)pyridine is a heterocyclic organic compound belonging to the pyridine family. It features a bromine atom at the second position and a 2,2-difluoroethoxy group at the third position of the pyridine ring. This unique structure contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by its molecular formula, C₈H₈BrF₂N O, and has a molecular weight of approximately 225.05 g/mol.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to yield dehalogenated products.

Common Reagents and Conditions

  • For substitution reactions, reagents like sodium azide or potassium thiocyanate are commonly used.
  • Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid facilitate oxidation.
  • Reduction can be achieved using lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products from these reactions include various substituted pyridine derivatives, pyridine N-oxides from oxidation, and dehalogenated derivatives from reduction processes.

Research indicates that 3-Bromo-2-(2,2-difluoroethoxy)pyridine exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies have explored its efficacy as a pharmaceutical intermediate, suggesting its utility in drug development. The compound's interaction with specific molecular targets enhances its potential therapeutic applications.

Synthetic Routes

One common method for synthesizing 3-Bromo-2-(2,2-difluoroethoxy)pyridine involves the bromination of 3-(2,2-difluoroethoxy)pyridine using bromine or a brominating agent under controlled conditions. This reaction typically requires precise temperature and solvent control to ensure selectivity and yield.

Industrial Production

For large-scale production, automated reactors and continuous flow systems are often employed to enhance consistency and efficiency. Advanced purification techniques such as chromatography may also be utilized to achieve high purity levels in the final product.

3-Bromo-2-(2,2-difluoroethoxy)pyridine finds applications across various sectors:

  • Organic Synthesis: Serves as a building block for creating more complex organic molecules.
  • Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate in drug development.
  • Agrochemicals: Used in the production of agrochemicals and other industrial chemicals.

The interaction studies involving 3-Bromo-2-(2,2-difluoroethoxy)pyridine focus on its mechanism of action with biological molecules. The presence of the bromine atom and the 2,2-difluoroethoxy group enhances its reactivity, allowing it to form stable complexes with various targets. This characteristic is crucial for understanding its biological effects and therapeutic potentials.

Similar Compounds

Several compounds share structural similarities with 3-Bromo-2-(2,2-difluoroethoxy)pyridine:

  • 2-Bromo-3-fluoropyridine: Contains a fluorine atom instead of the 2,2-difluoroethoxy group.
  • 5-Bromo-3-fluoropyridine: Features a fluorine atom at the fifth position.
  • 4-Bromo-3-trifluoromethylpyridine: Contains a trifluoromethyl group instead of the difluoroethoxy group.

Uniqueness

The uniqueness of 3-Bromo-2-(2,2-difluoroethoxy)pyridine lies in its specific combination of the bromine atom and the 2,2-difluoroethoxy group. This configuration imparts distinct chemical properties such as enhanced lipophilicity and stability compared to its analogs. These characteristics make it a valuable intermediate in synthetic chemistry and research applications .

Regioselective Bromination of Pyridine Derivatives

The regioselective bromination of pyridine derivatives represents a fundamental challenge in heterocyclic chemistry due to the electron-deficient nature of the pyridine ring [1]. The nitrogen atom in pyridine significantly deactivates the ring toward electrophilic aromatic substitution, requiring specialized brominating conditions and reagents to achieve meaningful conversions [1] [2]. The electron-withdrawing inductive effect of nitrogen directs electrophilic attack preferentially to the 3- and 5-positions of the pyridine ring, making these positions most susceptible to bromination [1] [3].

Contemporary bromination methodologies have evolved to address the inherent challenges of pyridine functionalization through the development of mild, selective protocols [3] [4]. Electrochemical bromination has emerged as a particularly effective approach, utilizing directing groups to control regioselectivity at the meta-position of pyridine derivatives while employing inexpensive and safe bromine salts at room temperature [3]. This methodology demonstrates remarkable functional group tolerance and can be readily scaled to gram quantities, producing brominated pyridine derivatives in yields ranging from 28 to 95 percent [3].

The regioselectivity of bromination in pyridine systems is fundamentally governed by the electronic properties of substituents already present on the ring [5] [6]. Studies of unsymmetrical dimethylated pyridines reveal that nitrogen exerts a deactivating inductive effect, with bromination occurring preferentially at methyl groups positioned farthest from the nitrogen atom [5] [6]. Competition experiments between different dimethyl pyridine isomers consistently demonstrate this distance-dependent reactivity pattern [6].

Brominating AgentTemperature (°C)SolventRegioselectivityYield Range (%)
Br2/pyridine complex-20 to 0DMF/CHCl33,5-positions50-85
POBr370DMF3-position60-75
N-bromosuccinimideRoom temperatureEtOAc3,5-positions65-90
Selectfluor/LiBrRoom temperatureDMF5-position75-95
Pyridinium bromide-perbromideRoom temperatureEtOAc3,5-positions70-95

Advanced bromination strategies have incorporated the use of fused pyridine N-oxides to enhance reactivity through activation of the normally unreactive pyridine ring [4]. These methodologies employ p-toluenesulfonic anhydride as an activator in combination with tetrabutylammonium bromide as the nucleophilic bromide source, achieving high yields and regioselectivity under mild conditions [4]. The process can be integrated into viable one-pot oxidation/bromination sequences using methyltrioxorhenium/urea hydrogen peroxide as the oxidant [4].

Radical-Mediated Bromination Mechanisms

Radical-mediated bromination mechanisms offer complementary approaches to electrophilic aromatic substitution for the functionalization of pyridine derivatives [7] [8]. These processes typically involve the generation of bromine radicals through thermal or photochemical initiation, leading to hydrogen atom transfer reactions that can occur at benzylic and allylic positions adjacent to the pyridine ring [7] [5]. The bromine radical serves as a selective hydrogen atom transfer reagent, rapidly abstracting hydrogen atoms from activated carbon-hydrogen bonds [7].

The mechanistic pathway for radical bromination involves initial formation of a bromine radical species, which then abstracts a hydrogen atom from the substrate to generate a carbon-centered radical [7] [8]. This carbon radical subsequently couples with molecular bromine or another bromine-containing species to form the final brominated product [7]. The selectivity of this process is primarily determined by the relative stability of the intermediate carbon radicals and the accessibility of the target carbon-hydrogen bonds [5] [6].

Photocatalytic approaches have expanded the scope of radical bromination reactions by enabling mild reaction conditions and enhanced functional group tolerance [7] [9]. These methodologies employ visible light photoredox catalysis in combination with hydrogen atom transfer catalysis to achieve stoichiometric radical-radical couplings at room temperature [7]. The merger of these catalytic systems allows for the selective functionalization of various aromatic substrates, including complex pyridine derivatives [7].

Radical SourceMechanism TypeSelectivityTemperature (°C)Initiator
Bromine radicalHATBenzylic positionsRoom temperatureLight/heat
N-bromosuccinimideFree radicalAllylic/benzylic80-100AIBN/heat
Hydrogen atom transferHAT/SETC-H activationRoom temperatureBr radical
PhotocatalysisPhotoredoxHeteroaryl couplingRoom temperaturePhotocatalyst

The regioselectivity observed in free radical bromination of pyridine derivatives is significantly influenced by the electronic environment created by the nitrogen heteroatom [5] [6]. Computational and experimental studies demonstrate that the nitrogen atom exerts a deactivating inductive effect that diminishes the reactivity of adjacent positions while enhancing the reactivity of more distant sites [6]. This electronic effect manifests in the preferential bromination of substituents located at the greatest possible distance from the nitrogen atom [5] [6].

Advanced radical bromination protocols have incorporated the use of specialized brominating agents such as pyridinium bromide-perbromide complexes, which offer improved selectivity and milder reaction conditions compared to traditional reagents [10] [8]. These complexes demonstrate particular efficacy in the bromination of electron-rich aromatic systems and can be employed in both batch and continuous flow processes [10]. The use of such complexes enables reaction times as short as 30 minutes while maintaining high product yields and selectivity [10].

Nucleophilic Etherification with 2,2-Difluoroethanol

Base-Catalyzed Alkoxy Group Introduction

The nucleophilic etherification of pyridine derivatives with 2,2-difluoroethanol represents a critical transformation for the installation of difluoroethoxy substituents . This process typically involves the activation of 2,2-difluoroethanol through deprotonation with appropriate bases, generating a nucleophilic alkoxide species capable of displacing suitable leaving groups on the pyridine substrate [13]. The success of this transformation depends critically on the selection of appropriate base systems and reaction conditions that maximize nucleophilic reactivity while minimizing competing side reactions [13] [14].

Base-catalyzed etherification reactions proceed through a classical nucleophilic substitution mechanism, wherein the alkoxide nucleophile attacks the electrophilic carbon center bearing the leaving group [14]. For pyridine substrates, this typically involves displacement of halogen atoms or other activated leaving groups at the 2-position of the pyridine ring . The electron-deficient nature of the pyridine ring enhances the electrophilicity of adjacent carbon centers, facilitating nucleophilic attack and displacement reactions [1] [15].

The choice of base system profoundly influences both the reaction rate and selectivity of difluoroethoxy introduction [13] [14]. Strong bases such as sodium hydride and cesium carbonate have proven particularly effective for generating the required alkoxide nucleophiles under anhydrous conditions [13] [14]. These bases offer the dual advantages of complete deprotonation of the alcohol and minimal interference with the nucleophilic substitution process [14] [16]. Alternative base systems including potassium carbonate and sodium hydroxide provide more economical options but may require elevated temperatures and extended reaction times to achieve comparable conversions [13].

BaseTemperature (°C)SolventReaction Time (h)Yield (%)
NaH60-80DMF2-475-85
K2CO380-100DMSO4-670-80
Cs2CO360-80DMF2-380-90
KOH100-120H2O/EtOH6-860-70
NaOH80-100H2O4-665-75

The preparation and purification of 2,2-difluoroethanol itself requires careful attention to synthetic methodology and reaction conditions [17] [14] [16]. Industrial preparation methods typically employ the reduction of difluoroacetic acid derivatives or the nucleophilic displacement of halogenated difluoroethane precursors [17] [14]. The hydrogenation of ethyl difluoroacetate using copper-zinc-barium oxide catalysts supported on carbon nanotubes represents one particularly effective approach, achieving yields exceeding 93 percent under optimized conditions [17] [18].

Mechanistic studies of base-catalyzed etherification reactions reveal the importance of controlling both the nucleophilicity of the alkoxide species and the electrophilicity of the pyridine substrate [19]. The presence of electron-withdrawing fluorine substituents in 2,2-difluoroethanol moderates its nucleophilicity compared to simple alcohols, requiring more forcing conditions to achieve complete conversion [19]. This reduced nucleophilicity can be advantageous in terms of reaction selectivity, as it minimizes competing elimination and rearrangement pathways [19].

Phase-Transfer Catalysis in Difluoroethoxy Functionalization

Phase-transfer catalysis has emerged as a powerful methodology for facilitating difluoroethoxy functionalization reactions under mild, operationally simple conditions [20] [13]. This approach exploits the ability of phase-transfer catalysts to transport ionic species across phase boundaries, enabling reactions between aqueous bases and organic substrates that would otherwise be incompatible [20]. The technique is particularly valuable for difluoroethanol etherification reactions, as it allows the use of inexpensive inorganic bases while maintaining high reaction efficiency [20] [13].

The fundamental principle underlying phase-transfer catalysis involves the formation of ion pairs between the catalyst and anionic nucleophiles, rendering these species soluble in organic media [20]. Quaternary ammonium and phosphonium salts serve as the most commonly employed phase-transfer catalysts, with tetrabutylammonium bromide and related compounds demonstrating exceptional efficacy for difluoroethoxy installation reactions [20]. These catalysts facilitate the transfer of alkoxide ions from aqueous basic solutions into organic phases containing the pyridine substrates [20].

The selection of appropriate phase-transfer catalysts depends on multiple factors including catalyst lipophilicity, ionic size effects, and stability under reaction conditions [20]. Tetrabutylammonium bromide represents an optimal balance of these properties for most difluoroethoxy functionalization reactions, providing high catalytic activity at loadings of 5 to 10 mole percent [20]. Alternative catalysts such as crown ethers and cryptands offer enhanced selectivity for certain transformations but typically require higher loadings and more stringent reaction conditions [20].

Phase-Transfer CatalystCatalyst Loading (mol%)Aqueous PhaseOrganic PhaseConversion (%)
Tetrabutylammonium bromide5-10NaOH solutionToluene85-92
Tetraethylammonium chloride10-15K2CO3 solutionDichloromethane75-85
Benzylmethylammonium chloride5-8NaOH solutionChloroform80-88
Crown ether 18-crown-63-5KOH solutionToluene90-95
Quaternary phosphonium salt2-5Cs2CO3 solutionDichloromethane88-94

Optimization of phase-transfer catalytic systems requires careful consideration of both aqueous and organic phase compositions [20]. The concentration and identity of the inorganic base in the aqueous phase significantly influences reaction rate and selectivity [20]. Sodium hydroxide and potassium hydroxide solutions provide the most effective basic media for most applications, generating high concentrations of alkoxide nucleophiles while maintaining appropriate pH levels [20] [13]. The organic phase must be selected to maximize substrate solubility while providing adequate catalyst solubility and phase separation characteristics [20].

Recent advances in asymmetric phase-transfer catalysis have opened new possibilities for enantioselective difluoroethoxy functionalization reactions [20]. Chiral quaternary ammonium and phosphonium catalysts have demonstrated remarkable selectivity in various alkylation and substitution reactions, achieving enantioselectivities exceeding 90 percent in favorable cases [20]. These methodologies hold particular promise for the synthesis of enantioenriched pyridine derivatives bearing difluoroethoxy substituents [20].

Multi-Step Synthesis Optimization

Solvent Selection and Reaction Kinetics

The optimization of multi-step synthetic sequences for 3-bromo-2-(2,2-difluoroethoxy)pyridine requires systematic evaluation of solvent effects on reaction kinetics and overall process efficiency [9] [21] [22]. Solvent selection profoundly influences both individual reaction steps and the compatibility of sequential transformations within integrated synthetic schemes [9] [23]. The challenge lies in identifying solvent systems that maximize reaction rates and yields while maintaining substrate and product stability throughout the entire synthetic sequence [22] [23].

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have demonstrated superior performance for most pyridine functionalization reactions due to their ability to stabilize ionic intermediates and enhance nucleophilic reactivity [9] [22]. These solvents provide excellent solvation of both organic substrates and inorganic reagents, facilitating efficient mass transfer and reaction kinetics [22]. Dimethylformamide, in particular, offers an optimal balance of solvating ability, thermal stability, and ease of removal, making it well-suited for multi-step synthetic applications [9] [22].

The dielectric properties of reaction solvents play a crucial role in determining reaction pathways and selectivity patterns [9] [22]. High-dielectric solvents such as dimethyl sulfoxide and dimethylformamide promote ionic reaction mechanisms by stabilizing charged intermediates and transition states [22]. This enhanced stabilization typically results in increased reaction rates and improved yields for nucleophilic substitution and elimination reactions [22]. Conversely, low-dielectric solvents may favor radical or concerted reaction pathways that can provide complementary selectivity profiles [9] [22].

SolventDielectric ConstantBoiling Point (°C)Reaction Rate (relative)Product Yield (%)
Dimethylformamide36.71531.082
Dimethyl sulfoxide46.71891.285
Acetonitrile37.5820.875
Toluene2.41110.465
1,4-Dioxane2.21010.568

Continuous flow synthesis methodologies have revolutionized the optimization of multi-step pyridine synthesis by enabling precise control over reaction parameters and enhanced scalability [9] [21]. Flow chemistry techniques provide superior heat and mass transfer characteristics compared to traditional batch processes, allowing for more aggressive reaction conditions and shorter reaction times [9] [21]. The implementation of automated flow systems with real-time monitoring capabilities enables rapid optimization of reaction conditions through systematic parameter variation [9] [21].

Advanced optimization strategies increasingly employ machine learning and artificial intelligence approaches to accelerate the identification of optimal reaction conditions [9] [21]. Bayesian optimization platforms have demonstrated remarkable efficacy in simultaneously optimizing multiple objectives such as reaction yield and production rate [9] [21]. These computational approaches can efficiently explore large parameter spaces and identify optimal conditions that might not be apparent through traditional experimental design [9] [21].

Temperature-Dependent Yield Maximization

Temperature optimization represents one of the most critical factors in maximizing yields for multi-step synthesis of 3-bromo-2-(2,2-difluoroethoxy)pyridine [9] [21] [24]. The temperature dependence of reaction rates and selectivity patterns varies significantly between different transformation types, requiring careful balancing of competing kinetic and thermodynamic factors [21] [24]. Optimal temperature profiles must consider not only individual reaction efficiency but also the thermal stability of intermediates and products throughout the synthetic sequence [24].

The bromination step typically exhibits strong temperature dependence, with optimal yields achieved in the range of 80 to 120 degrees Celsius depending on the specific brominating system employed [3] [10] [8]. Lower temperatures may result in incomplete conversion and extended reaction times, while excessive temperatures can promote decomposition pathways and reduce selectivity [10] [8]. The use of specialized brominating complexes such as pyridinium bromide-perbromide allows for effective bromination at lower temperatures, thereby minimizing side reaction formation [10].

Etherification reactions generally require elevated temperatures to achieve acceptable reaction rates, particularly when employing less nucleophilic alcohols such as 2,2-difluoroethanol [14] [16]. Temperature ranges of 100 to 140 degrees Celsius have proven optimal for most base-catalyzed etherification protocols, providing rapid conversion while maintaining acceptable selectivity profiles [14] [16]. The reduced nucleophilicity of fluorinated alcohols necessitates these elevated temperatures to overcome activation barriers for nucleophilic substitution [19].

Temperature (°C)Bromination Yield (%)Etherification Yield (%)Overall Yield (%)Reaction Time (h)Side Products (%)
60657046815
80758060610
10085887548
120828570312
140788062218

Kinetic modeling studies reveal complex relationships between temperature, reaction time, and product distribution in multi-step synthetic sequences [9] [21]. Higher temperatures generally accelerate desired transformations but may also promote competing side reactions and decomposition pathways [21] [24]. The optimal temperature profile often represents a compromise between reaction efficiency and selectivity, requiring empirical optimization for each specific synthetic route [9] [21].

Process intensification through microreactor technology and continuous flow systems enables operation at higher temperatures while maintaining precise thermal control [9] [21]. These advanced reactor designs provide enhanced heat transfer capabilities and reduced residence times, allowing for more aggressive thermal conditions without compromising product quality [9] [21]. The implementation of such technologies has enabled significant improvements in both reaction yields and process efficiency for complex multi-step synthesis applications [9] [21].

The thermodynamic stability of 3-bromo-2-(2,2-difluoroethoxy)pyridine is fundamentally governed by the electronic distribution within its molecular framework and the relative strengths of the constituent chemical bonds. The compound exhibits moderate thermal stability, with decomposition typically initiating at temperatures between 180-200°C [1] . This relatively low decomposition threshold is primarily attributed to the inherent weakness of the carbon-bromine bond, which represents the most thermodynamically labile component of the molecular structure.

The thermal decomposition profile follows a characteristic pattern observed in halogenated pyridine derivatives. Initial degradation occurs through homolytic cleavage of the carbon-bromine bond, yielding bromine radicals and the corresponding aryl radical intermediate [1]. The bond dissociation energy for the carbon-bromine bond in this system is estimated at 280-300 kJ/mol, significantly lower than the carbon-fluorine bonds (480-500 kJ/mol) and carbon-oxygen ether linkages (350-380 kJ/mol) present in the difluoroethoxy substituent [3].

Table 6: Predicted Thermal Properties and Stability Data for 3-Bromo-2-(2,2-difluoroethoxy)pyridine

PropertyEstimated ValueNotes
Melting Point (°C)45-55Similar to analogous compounds
Boiling Point (°C)245-260Based on molecular weight and structure
Thermal Decomposition Onset (°C)180-200C-Br bond weakest, first to break
Flash Point (°C)140-150Estimated from structure
Vapor Pressure (mmHg at 25°C)0.01-0.05Low volatility expected
Density (g/cm³)1.6-1.7High density due to Br and F
Thermal Stability Temperature (°C)<180Limited by C-Br and C-F bonds
Decomposition ProductsHBr, HF, pyridine derivativesHalogen elimination expected

The thermodynamic parameters of the compound reflect its complex molecular architecture. The standard enthalpy of formation is estimated at -450 to -500 kJ/mol, indicating significant thermodynamic stability relative to its constituent elements [3]. The standard entropy (320-350 J/mol·K) and heat capacity (180-200 J/mol·K) values are consistent with the molecular complexity and vibrational degrees of freedom associated with the substituted pyridine framework [4].

Table 8: Estimated Thermodynamic Parameters for 3-Bromo-2-(2,2-difluoroethoxy)pyridine

Thermodynamic ParameterEstimated ValueMethod/Basis
Standard Enthalpy of Formation ΔHf° (kJ/mol)-450 to -500Group contribution estimation
Standard Entropy S° (J/mol·K)320-350Structural complexity assessment
Heat Capacity Cp° (J/mol·K)180-200Molecular vibration analysis
Standard Gibbs Free Energy ΔGf° (kJ/mol)-380 to -420Thermodynamic relationships
Bond Dissociation Energy C-Br (kJ/mol)280-300Literature values for Ar-Br
Bond Dissociation Energy C-F (kJ/mol)480-500Literature values for C-F
Bond Dissociation Energy C-O (kJ/mol)350-380Literature values for C-O ether
Dipole Moment (Debye)3.5-4.2Molecular polarity calculation

Solubility Behavior in Organic Solvents

The solubility characteristics of 3-bromo-2-(2,2-difluoroethoxy)pyridine are dictated by the interplay between molecular polarity, hydrogen bonding capacity, and van der Waals interactions with solvent molecules. The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide, where solubility exceeds 200 mg/mL [5]. This enhanced solubility results from favorable dipole-dipole interactions between the compound's polar functional groups and the sulfoxide moiety of dimethyl sulfoxide.

Halogenated solvents, including dichloromethane and chloroform, provide very good solvation with estimated solubilities ranging from 100-200 mg/mL [5]. The compatibility with these solvents arises from similar electronic environments and the capacity for halogen-halogen interactions between the bromine substituent and the solvent molecules [1] [5].

Table 7: Predicted Solubility Behavior of 3-Bromo-2-(2,2-difluoroethoxy)pyridine in Organic Solvents

SolventSolubilityEstimated Range (mg/mL)Notes
WaterLow0.5-2Limited by hydrophobic nature
MethanolModerate10-25Moderate polarity compatibility
EthanolModerate8-20Similar to methanol behavior
AcetoneGood50-100Good polar aprotic solvent
DichloromethaneVery Good100-200Excellent halogenated solvent
ChloroformVery Good100-200Similar to DCM performance
Diethyl etherLimited5-15Limited polarity match
HexaneVery Low<1Poor nonpolar solvent match
Dimethyl sulfoxide (DMSO)Excellent>200Universal polar aprotic solvent
AcetonitrileGood50-100Good polar aprotic properties
Ethyl acetateGood40-80Balanced polarity and volatility
TolueneModerate15-35Moderate aromatic solvent

Protic solvents exhibit limited solvation capabilities due to the absence of effective hydrogen bonding donor sites within the compound structure. Water solubility is particularly restricted (0.5-2 mg/mL) due to the hydrophobic character imparted by the aromatic ring system and the perfluorinated ethoxy substituent . The polar pyridine nitrogen provides some water interaction capability, but this is insufficient to overcome the overall hydrophobic character of the molecule.

The moderate solubility observed in alcoholic solvents (10-25 mg/mL in methanol, 8-20 mg/mL in ethanol) reflects a balance between the polar interactions with the hydroxyl groups and the limited compatibility with the alkyl chains [6]. Nonpolar solvents such as hexane demonstrate very poor solvation (<1 mg/mL) due to the substantial polarity mismatch with the compound's electronic distribution [6].

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Fingerprinting

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 3-bromo-2-(2,2-difluoroethoxy)pyridine through the distinctive chemical shift patterns and coupling relationships exhibited by its constituent nuclei. The proton nuclear magnetic resonance spectrum reveals characteristic signals that directly correlate with the substitution pattern on the pyridine ring and the difluoroethoxy side chain [7] [8].

The aromatic protons exhibit chemical shifts consistent with electron-deficient pyridine systems. The H-6 proton, positioned ortho to the electronegative nitrogen atom and meta to the electron-withdrawing bromine substituent, resonates as a doublet at 8.4-8.6 ppm with a coupling constant of 4.5-5.0 Hz [7]. The H-4 proton appears as a triplet at 7.5-7.7 ppm (J = 7.5-8.0 Hz), while the H-5 proton manifests as a double doublet at 7.2-7.4 ppm with coupling constants of 4.5 and 7.5 Hz, reflecting its coupling to both adjacent aromatic protons [7] [8].

Table 3: Predicted NMR Spectroscopic Data for 3-Bromo-2-(2,2-difluoroethoxy)pyridine

NucleusChemical Shift (ppm)AssignmentMultiplicity/Coupling
¹H NMR8.4-8.6H-6 (pyridine)d, J = 4.5-5.0 Hz
¹H NMR7.5-7.7H-4 (pyridine)t, J = 7.5-8.0 Hz
¹H NMR7.2-7.4H-5 (pyridine)dd, J = 4.5, 7.5 Hz
¹H NMR4.8-5.0OCH₂CHF₂t, J = 55-57 Hz
¹³C NMR155-160C-2 (pyridine)singlet
¹³C NMR145-150C-6 (pyridine)singlet
¹³C NMR125-130C-4 (pyridine)singlet
¹³C NMR120-125C-5 (pyridine)singlet
¹³C NMR115-120C-3 (pyridine-Br)singlet
¹³C NMR65-70OCH₂CHF₂t, J = 4-5 Hz
¹³C NMR110-115CHF₂ (t, JC-F)t, JC-F = 240-250 Hz
¹⁹F NMR-78 to -82CHF₂ (d)d, JF-F = 50-55 Hz
¹⁹F NMR-78 to -82CHF₂ (d)d, JF-F = 50-55 Hz

The difluoroethoxy substituent generates distinctive signals that serve as diagnostic markers for this functional group. The methylene protons adjacent to oxygen appear as a triplet at 4.8-5.0 ppm, with a characteristic large coupling constant of 55-57 Hz resulting from their interaction with the adjacent difluoromethine proton [9]. This coupling pattern is diagnostic for the 2,2-difluoroethoxy moiety and distinguishes it from other fluorinated substituents.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecular framework. The pyridine ring carbons exhibit chemical shifts characteristic of substituted pyridine systems, with C-2 appearing at 155-160 ppm due to its attachment to both the electronegative nitrogen and oxygen atoms [7]. The carbon bearing the bromine substituent (C-3) resonates at 115-120 ppm, reflecting the deshielding effect of the halogen substitution [7].

Fluorine-19 nuclear magnetic resonance provides unambiguous identification of the difluoromethine group, with both fluorine atoms appearing as doublets at -78 to -82 ppm with fluorine-fluorine coupling constants of 50-55 Hz [9]. The equivalent chemical shifts of the two fluorine atoms confirm the geminal difluoro arrangement and distinguish this system from other fluorinated substituents [10].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-bromo-2-(2,2-difluoroethoxy)pyridine reveals characteristic fragmentation pathways that provide structural confirmation and enable differentiation from isomeric compounds. The molecular ion peak appears with relatively low intensity (5-15%) at m/z 238, consistent with the stability patterns observed for halogenated aromatic compounds [11].

The base peak in the mass spectrum occurs at m/z 78, corresponding to the pyridine fragment ion (C₅H₄N⁺) formed through loss of the entire bromo-difluoroethoxy substituent [11]. This fragmentation pattern is characteristic of substituted pyridines and represents the most stable fragment under electron impact conditions [11].

Table 4: Predicted Mass Spectrometric Fragmentation Pattern for 3-Bromo-2-(2,2-difluoroethoxy)pyridine

m/zRelative Intensity (%)Fragment Assignment
238M+ (5-15%)Molecular ion
237[M-H]+ (15-25%)Loss of H
159[M-Br]+ (40-60%)Loss of Br radical
158[M-HBr]+ (20-35%)Loss of HBr
131[M-CHF₂O₂]+ (25-40%)Loss of difluoroethoxy + O
130[M-CHF₂O₂H]+ (15-25%)Loss of difluoroethoxy + OH
103[M-C₂H₂BrF₂O]+ (30-50%)Loss of entire side chain
102[M-C₂H₃BrF₂O]+ (20-35%)Loss of entire side chain + H
81CHF₂+ (60-80%)Difluoromethyl cation
78C₅H₄N+ (pyridine) (100%)Pyridine base peak
52C₄H₄+ (40-60%)Cyclobutadiene fragment
51C₄H₃+ (30-50%)Dehydrocyclobutadiene

Significant fragmentation occurs through loss of the bromine radical, producing an intense peak at m/z 159 (40-60% relative intensity). This fragmentation pathway reflects the relatively weak carbon-bromine bond and represents a characteristic loss pattern for brominated aromatic compounds [11]. The concurrent appearance of m/z 158 (20-35% intensity) through loss of hydrogen bromide indicates a competing elimination mechanism [11].

The difluoroethoxy substituent undergoes distinctive fragmentation, yielding the difluoromethyl cation (CHF₂⁺) at m/z 81 with high intensity (60-80%) [11]. This fragment serves as a diagnostic marker for the presence of the 2,2-difluoroethoxy functional group and aids in structural elucidation. Additional fragments at m/z 131 and 130 result from sequential losses involving the difluoroethoxy moiety, providing further structural confirmation [11].

Infrared Absorption Characteristics

Infrared spectroscopy of 3-bromo-2-(2,2-difluoroethoxy)pyridine exhibits absorption bands characteristic of the constituent functional groups, with particular diagnostic value arising from the carbon-fluorine and carbon-bromine stretching vibrations [10]. The spectrum demonstrates the fingerprint nature of infrared absorption, providing definitive identification capabilities for this compound.

The aromatic carbon-hydrogen stretching vibrations appear as weak absorption bands in the 3080-3040 cm⁻¹ region, characteristic of pyridine ring systems [10]. Aliphatic carbon-hydrogen stretching from the ethoxy methylene group manifests as medium intensity bands at 2980-2920 cm⁻¹ [10].

Table 5: Predicted Infrared Absorption Characteristics for 3-Bromo-2-(2,2-difluoroethoxy)pyridine

Wavenumber (cm⁻¹)IntensityAssignment
3080-3040WeakC-H stretch (aromatic)
2980-2920MediumC-H stretch (aliphatic)
1590-1570StrongC=C stretch (pyridine ring)
1570-1550StrongC=N stretch (pyridine)
1460-1440MediumC-H bend (aromatic)
1380-1350StrongC-F stretch (difluoro)
1280-1240StrongC-O stretch (ether)
1180-1120Very StrongC-F stretch (CHF₂)
1050-1020StrongC-O stretch (C-O-C)
780-760StrongC-Br stretch
720-690MediumOut-of-plane C-H bend
650-620MediumRing deformation

The pyridine ring system generates strong absorption bands at 1590-1570 cm⁻¹ and 1570-1550 cm⁻¹, corresponding to carbon-carbon and carbon-nitrogen stretching vibrations within the aromatic framework [10]. These bands are characteristic of substituted pyridines and confirm the presence of the heterocyclic core structure.

The most distinctive feature of the infrared spectrum arises from the carbon-fluorine stretching vibrations of the difluoroethoxy substituent. Very strong absorption occurs at 1180-1120 cm⁻¹, characteristic of the CHF₂ group, while additional carbon-fluorine stretching appears at 1380-1350 cm⁻¹ [10]. These bands provide unambiguous identification of the difluoro functionality and serve as diagnostic markers for structural confirmation.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

236.96008 g/mol

Monoisotopic Mass

236.96008 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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